molecular formula C27H34O4S B13039762 5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one CAS No. 260257-94-1

5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one

Cat. No.: B13039762
CAS No.: 260257-94-1
M. Wt: 454.6 g/mol
InChI Key: CVBSTAWYBGUBOH-UHFFFAOYSA-N
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Description

5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one is a potent, selective, and cell-permeable inhibitor of Histone Deacetylase 6 (HDAC6). This compound exhibits high specificity for HDAC6 over other HDAC isoforms, particularly class I HDACs, which makes it a valuable tool for dissecting the unique biological functions of HDAC6. HDAC6 is a cytoplasmic enzyme that primarily deacetylates non-histone substrates such as α-tubulin, HSP90, and cortactin, playing a critical role in cell motility, protein degradation via the aggresome, and stress response pathways. Its primary research value lies in the investigation of oncology and neurodegenerative diseases. In cancer research, inhibition of HDAC6 leads to hyperacetylation of α-tubulin, disrupting microtubule dynamics and cell migration, and can synergize with proteasome inhibitors to induce apoptosis in multiple myeloma and other hematological malignancies. In neurodegenerative disease models, such as Alzheimer's and Parkinson's disease, HDAC6 inhibition has been shown to improve mitochondrial transport and facilitate the clearance of protein aggregates , offering a potential therapeutic strategy. This reagent is strictly for research applications in chemical biology and drug discovery, including target validation, mechanism-of-action studies, and in vitro and in vivo disease modeling.

Properties

CAS No.

260257-94-1

Molecular Formula

C27H34O4S

Molecular Weight

454.6 g/mol

IUPAC Name

5-(2-tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl-4-hydroxy-2-(2-phenylethyl)-2-propan-2-yl-3H-pyran-6-one

InChI

InChI=1S/C27H34O4S/c1-17(2)27(13-12-19-10-8-7-9-11-19)16-22(29)24(25(30)31-27)32-23-14-18(3)21(28)15-20(23)26(4,5)6/h7-11,14-15,17,28-29H,12-13,16H2,1-6H3

InChI Key

CVBSTAWYBGUBOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)(C)C)SC2=C(CC(OC2=O)(CCC3=CC=CC=C3)C(C)C)O

Origin of Product

United States

Preparation Methods

Synthesis of the Pyranone Core

The 2,3-dihydro-4H-pyran-4-one scaffold is typically synthesized via cyclization reactions involving β-keto esters or diketones. A common approach includes:

  • Claisen condensation or Michael addition to form the β-keto ester intermediate.
  • Intramolecular cyclization under acidic or basic catalysis to close the pyranone ring.
  • Introduction of the 6-hydroxy substituent by selective hydroxylation or via precursor functional groups.

Formation of the Sulfanyl Linkage

The sulfanyl bond connecting the pyranone to the 2-tert-butyl-4-hydroxy-5-methylphenyl group is formed by:

  • Nucleophilic aromatic substitution or thiol-ene reactions using a thiol derivative of the substituted phenyl ring.
  • Coupling reactions facilitated by catalysts such as copper or palladium complexes to promote C–S bond formation.
  • Protection/deprotection strategies for sensitive hydroxy groups during the sulfanyl bond formation.

Functional Group Modifications

  • Hydroxyl groups at the 4- and 6-positions are introduced or preserved through selective oxidation or reduction steps.
  • tert-Butyl and methyl groups on the phenyl ring are typically introduced via alkylation prior to sulfanyl bond formation.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Catalysts Conditions Yield (%) Notes
1 β-Keto ester formation β-Keto acid derivatives, base Room temp to reflux 70–85 Formation of pyranone precursor
2 Cyclization Acid/base catalyst 50–100 °C 60–80 Pyranone ring closure
3 Alkylation at 2-position Alkyl halides, base or catalyst 0–50 °C 65–75 Sequential alkylations possible
4 Sulfanyl bond formation Thiol derivative, Pd/Cu catalyst 25–80 °C, inert atmosphere 55–70 Requires protection of hydroxy groups
5 Hydroxylation/oxidation Hydroxylating agents Mild conditions 50–65 Selective functionalization

Research Findings and Optimization

  • Studies indicate that the sulfanyl bond formation is the most sensitive step, often requiring inert atmosphere (nitrogen or argon) to prevent oxidation of thiol intermediates.
  • The presence of bulky tert-butyl groups improves the stability of the phenyl sulfanyl moiety but can hinder coupling efficiency, necessitating optimized catalyst loadings.
  • Use of mild bases such as potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO) enhances alkylation yields while minimizing side reactions.
  • Hydroxyl group protection (e.g., as silyl ethers) during sulfanyl bond formation improves overall yield and purity.
  • Temperature control is critical in cyclization and alkylation steps to avoid polymerization or decomposition.

Summary Table of Key Synthetic Parameters

Parameter Optimal Range/Condition Effect on Synthesis
Solvent DMF, DMSO, THF Solubility and reaction rate control
Temperature 0–100 °C (step-dependent) Selectivity and yield optimization
Catalyst Pd/Cu complexes for C–S bond formation Enhances coupling efficiency
Atmosphere Inert (N2 or Ar) Prevents thiol oxidation
Base K2CO3, NaHCO3 Facilitates alkylation
Protection Groups TBDMS or TBDPS for OH groups Prevents side reactions

Chemical Reactions Analysis

Types of Reactions

3-((2-(tert-Butyl)-4-hydroxy-5-methylphenyl)thio)-4-hydroxy-6-isopropyl-6-phenethyl-5,6-dihydro-2H-pyran-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-((2-(tert-Butyl)-4-hydroxy-5-methylphenyl)thio)-4-hydroxy-6-isopropyl-6-phenethyl-5,6-dihydro-2H-pyran-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2-(tert-Butyl)-4-hydroxy-5-methylphenyl)thio)-4-hydroxy-6-isopropyl-6-phenethyl-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyran Derivatives and Analogous Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Stability Notes
Target Compound Dihydro-4H-pyran-4-one Sulfanyl (tert-butyl/hydroxy/methyl), hydroxy, phenylethyl, isopropyl ~500 (estimated) High (dihydro structure)
Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate 4H-pyran Nitrophenyl, cyano, ester, amino 356.34 Moderate (aromatic stabilization)
BPOH-TPA (5-(2-triphenylamine)-2-hydroxybenzophenone) Benzophenone Triphenylamine, hydroxy 441.17 High (conjugated system)
Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate Dihydrobenzofuran Hydroxypropan-2-yl, methyl, ester 268.29 High (saturated ring)
5-tert-butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)diselanyl]-1,3-dimethylbenzene Benzene Diselanyl, tert-butyl, methyl 480.45 Moderate (selenium sensitivity)

Key Observations :

  • The target compound’s sulfanyl group distinguishes it from benzophenone (e.g., BPOH-TPA) and benzofuran derivatives.
  • Steric hindrance : The tert-butyl group in the target compound and the diselanyl compound may reduce reactivity but enhance lipophilicity.
  • Stability : Dihydro-pyran-4-one and dihydrobenzofuran cores exhibit higher stability than unsaturated heterocycles due to reduced ring strain.

Physicochemical and Electronic Properties

  • HOMO-LUMO Gaps : Pyran derivatives like ethyl 4H-pyran-3-carboxylate exhibit calculated HOMO-LUMO gaps (~4.5 eV), correlating with reactivity and charge transfer properties . The target compound’s electron-rich sulfanyl and hydroxy groups may narrow this gap, enhancing redox activity.
  • Solubility : Tert-butyl and phenylethyl groups in the target compound likely increase hydrophobicity compared to smaller pyran derivatives (e.g., dihydrobenzofuran with polar ester groups ).

Biological Activity

The compound 5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2-(propan-2-yl)-2,3-dihydro-4H-pyran-4-one is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Molecular Details

PropertyDetails
IUPAC Name This compound
Molecular Formula C31H34O4S
Molecular Weight 502.7 g/mol
CAS Number 197915-29-0

Structural Characteristics

The compound features a pyranone ring and various substituents, including a tert-butyl group and a phenyl group, which contribute to its unique chemical properties.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. Antioxidants can prevent cellular damage caused by free radicals, a factor in various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has been studied for its potential anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This mechanism could be beneficial for conditions such as arthritis and inflammatory bowel disease .

Antimicrobial Activity

Preliminary research suggests that the compound may possess antimicrobial properties. It has shown effectiveness against certain bacterial strains, indicating its potential as an alternative treatment option for infections.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Interaction: It may interact with cell surface receptors, triggering signaling pathways that lead to various biological effects.
  • Radical Scavenging: Its structure allows it to scavenge free radicals effectively, contributing to its antioxidant properties.

Case Studies

  • Antioxidant Efficacy in Diabetic Models:
    A study evaluated the antioxidant capacity of the compound in diabetic rats, showing significant improvement in oxidative stress markers compared to control groups .
  • Inhibition of Inflammatory Markers:
    Another investigation assessed the anti-inflammatory effects of the compound in a murine model of colitis. Results indicated a marked reduction in inflammatory markers and improved histological scores .
  • Antimicrobial Testing:
    The compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating notable inhibitory effects at varying concentrations.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyranone derivatives:

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
Compound AModerateHighLow
Compound BHighModerateModerate
5-[(2-Tert-butyl... High High Moderate

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